4H-Pyran-4-one hydrochloride

概要

説明

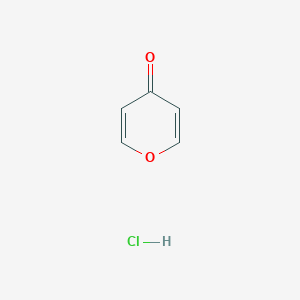

4H-Pyran-4-one hydrochloride is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and one carbonyl group. This compound is a derivative of 4H-pyran-4-one, which is known for its unique reactivity and polarity. The hydrochloride form enhances its solubility and stability, making it useful in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 4H-Pyran-4-one hydrochloride typically involves a multi-step synthesis process. One common method starts with the reaction of 3-chloropropionyl chloride with aluminum trichloride in the presence of ethylene gas. The reaction is carried out at a controlled temperature below 10°C. The intermediate product, 1,5-dichloropentanone, is then treated with water, phosphoric acid, and sodium dihydrogen phosphate under reflux conditions to yield 4H-Pyran-4-one .

Industrial Production Methods

For industrial-scale production, the process is optimized for high yield and purity. The reaction conditions are carefully controlled, and the final product is purified through rectification under vacuum. This method ensures the production of this compound with high purity, suitable for various applications .

化学反応の分析

Types of Reactions

4H-Pyran-4-one hydrochloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: The carbonyl group in the compound is highly reactive towards nucleophiles, leading to the formation of various addition products.

Condensation Reactions: The compound can participate in condensation reactions, forming more complex structures.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Addition: Common reagents include Grignard reagents and organolithium compounds.

Condensation Reactions: Aldehydes and ketones are often used as reactants.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

科学的研究の応用

Pharmaceutical Development

Key Applications:

- Antimicrobial Agents: 4H-Pyran derivatives have shown significant antibacterial properties. For instance, compounds derived from 4H-Pyran-4-one have been evaluated for their efficacy against various Gram-positive bacteria and demonstrated lower IC50 values than traditional antibiotics like ampicillin .

- Anticancer Activity: Research indicates that certain derivatives inhibit the proliferation of colorectal cancer cells (HCT-116) by targeting cyclin-dependent kinase 2 (CDK2), leading to apoptosis through caspase activation .

Case Study:

A study synthesized various 4H-Pyran derivatives and tested them for their antibacterial and cytotoxic effects. Compounds 4g and 4j exhibited strong DPPH radical scavenging activity and were effective against HCT-116 cells, suggesting potential as therapeutic agents in cancer treatment .

Food Industry

Key Applications:

- Flavoring Agents: 4H-Pyran-4-one is utilized in the food industry as a flavor enhancer due to its pleasant aroma, which improves the sensory attributes of food products .

- Preservatives: The compound is also used to extend the shelf life of food items while maintaining safety and quality standards .

Agricultural Chemicals

Key Applications:

- Pesticides and Herbicides: 4H-Pyran-4-one is incorporated into formulations for agricultural chemicals, providing effective pest management solutions. Its role in enhancing the efficacy of these formulations is critical for sustainable agricultural practices .

Polymer Chemistry

Key Applications:

- High-performance Plastics: The compound is involved in the synthesis of polymers, contributing to the development of materials with desirable mechanical properties. This application is crucial in industries requiring durable and lightweight materials .

Organic Synthesis Research

Key Applications:

- Reagent in Organic Chemistry: 4H-Pyran-4-one serves as a valuable reagent in organic synthesis, facilitating the exploration of new chemical reactions and processes. Its versatility allows chemists to innovate in synthetic methodologies .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial, anticancer agents | Effective against HCT-116 cells; lower IC50 than ampicillin |

| Food Industry | Flavoring agents, preservatives | Enhances taste and shelf life |

| Agricultural Chemicals | Pesticides, herbicides | Improves efficacy in pest management |

| Polymer Chemistry | High-performance plastics | Contributes to durable material development |

| Organic Synthesis | Reagent for chemical reactions | Facilitates innovative synthetic methodologies |

作用機序

The mechanism of action of 4H-Pyran-4-one hydrochloride involves its interaction with various molecular targets. The oxygen atom in the pyran ring acts as a nucleophile, participating in acylation, alkylation, and condensation reactions. These interactions facilitate the formation of complex molecular structures, which can exhibit biological activity, such as antimicrobial and insecticidal properties .

類似化合物との比較

Similar Compounds

Tetrahydro-4H-pyran-4-one: A closely related compound with similar reactivity and applications.

4H-Chromene: Another heterocyclic compound with a similar structure but different biological activities.

Coumarins: Compounds with a fused pyran ring, known for their anticoagulant properties

Uniqueness

4H-Pyran-4-one hydrochloride is unique due to its enhanced solubility and stability, which make it more suitable for certain industrial and pharmaceutical applications compared to its analogs. Its ability to participate in a wide range of chemical reactions also adds to its versatility and utility in various fields .

生物活性

4H-Pyran-4-one hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to elucidate its biological activity, including its mechanisms of action, efficacy against different diseases, and potential therapeutic applications.

Antitumor Activity

One of the most significant areas of research on 4H-Pyran-4-one derivatives is their antitumor activity . A study synthesized novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives and evaluated their efficacy against glioma cell lines. The compound designated as 4a exhibited potent anti-proliferative effects with an IC50 of 1.43 μM against HT1080 cells and 4.6 μM against U87 cells. Notably, it demonstrated an 86.3% inhibition rate on the production of d-2-hydroxyglutarate (d-2HG), a metabolite associated with glioma progression, indicating its potential as an antiglioma agent .

Antibacterial and Antioxidant Properties

Research also highlights the antibacterial and antioxidant properties of 4H-Pyran derivatives. Certain derivatives were tested against various Gram-positive bacteria, showing lower IC50 values than ampicillin, thus indicating superior antibacterial activity. For instance, compounds 4g and 4j displayed strong DPPH scavenging activities, with IC50 values of 0.329 mM and 0.1941 mM , respectively, suggesting effective free radical scavenging capabilities .

The mechanisms underlying the biological activities of 4H-Pyran derivatives have been explored in several studies:

- Inhibition of Cell Proliferation : The most active compound (4a ) inhibited colony formation and migration in U87 and HT1080 cells, suggesting that its effects are likely linked to the elimination of d-2HG rather than direct inhibition of mutant IDH1 enzymes .

- CDK2 Inhibition : Some derivatives were found to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of cell cycle progression. This inhibition was associated with downregulation of CDK2 protein levels in treated HCT-116 colorectal cancer cells .

Table: Summary of Biological Activities

| Compound | Activity Type | IC50 Value | Target/Effect |

|---|---|---|---|

| 4a | Antitumor | 1.43 μM (HT1080) | Inhibits d-2HG production |

| 4.6 μM (U87) | Inhibits cell proliferation | ||

| 4g | Antibacterial | < Ampicillin | Effective against Gram-positive bacteria |

| 4j | Antioxidant | 0.1941 mM | DPPH radical scavenging |

| 4d | CDK2 Inhibition | - | Induces apoptosis in HCT-116 cells |

Case Study: Glioma Treatment

In a significant case study evaluating the potential of compound 4a , researchers found that it not only inhibited tumor cell proliferation but also significantly reduced the migration capabilities of glioma cells. This suggests that compounds derived from 4H-Pyran may offer a dual mechanism for combating tumor growth by targeting both metabolic pathways and cellular motility .

Case Study: Antioxidant Efficacy

Another study focused on the antioxidant properties of pyran derivatives demonstrated that compounds such as 4g and 4j could effectively scavenge free radicals, thereby potentially mitigating oxidative stress-related damage in biological systems. This property positions these compounds as candidates for further development in therapies aimed at oxidative stress-related diseases .

特性

IUPAC Name |

pyran-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBYHBQCTHMIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=CC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。